molecular formula C14H14BrN B14241895 1-(3-Phenylprop-2-EN-1-YL)pyridin-1-ium bromide CAS No. 206564-95-6

1-(3-Phenylprop-2-EN-1-YL)pyridin-1-ium bromide

Cat. No.: B14241895
CAS No.: 206564-95-6
M. Wt: 276.17 g/mol
InChI Key: YMVGASQBHJXSAC-UHFFFAOYSA-M
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Description

1-(3-Phenylprop-2-EN-1-YL)pyridin-1-ium bromide is a chemical compound known for its unique structure and properties It consists of a pyridinium ion substituted with a 3-phenylprop-2-en-1-yl group and paired with a bromide ion

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-Phenylprop-2-EN-1-YL)pyridin-1-ium bromide typically involves the reaction of pyridine with 3-phenylprop-2-en-1-yl bromide under controlled conditions. The reaction is usually carried out in an organic solvent such as acetonitrile or dichloromethane, with the addition of a base like triethylamine to facilitate the formation of the pyridinium ion.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions using similar reagents and conditions as in the laboratory synthesis. The process is optimized for yield and purity, often involving purification steps such as recrystallization or chromatography to obtain the final product.

Chemical Reactions Analysis

Types of Reactions

1-(3-Phenylprop-2-EN-1-YL)pyridin-1-ium bromide undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the pyridinium ion back to pyridine.

    Substitution: The bromide ion can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Nucleophiles like hydroxide ions or alkoxide ions can replace the bromide ion.

Major Products Formed

    Oxidation: The major products are typically oxides of the original compound.

    Reduction: The major product is pyridine.

    Substitution: The products depend on the nucleophile used, resulting in various substituted pyridinium compounds.

Scientific Research Applications

1-(3-Phenylprop-2-EN-1-YL)pyridin-1-ium bromide has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a precursor for other chemical compounds.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials and as a catalyst in certain chemical reactions.

Mechanism of Action

The mechanism of action of 1-(3-Phenylprop-2-EN-1-YL)pyridin-1-ium bromide involves its interaction with molecular targets such as enzymes or receptors. The compound can bind to these targets, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the nature of the target molecules.

Comparison with Similar Compounds

Similar Compounds

    2-Cinnamoylpyridine: Similar structure with a pyridine ring and a phenylprop-2-en-1-one group.

    4-(1-Phenylprop-2-en-1-one-3-yl)triphenylamine: Contains a phenylprop-2-en-1-one group attached to a triphenylamine moiety.

    1-Phenyl-2-(4-(2-phenyl-1H-triazolo[1,5-a]pyridin-6-yl)phenyl)-1H-phenanthro[9,10-d]imidazole: Features a triazolo[1,5-a]pyridine ring with phenyl and phenanthroimidazole groups.

Uniqueness

1-(3-Phenylprop-2-EN-1-YL)pyridin-1-ium bromide is unique due to its specific combination of a pyridinium ion with a 3-phenylprop-2-en-1-yl group, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

CAS No.

206564-95-6

Molecular Formula

C14H14BrN

Molecular Weight

276.17 g/mol

IUPAC Name

1-(3-phenylprop-2-enyl)pyridin-1-ium;bromide

InChI

InChI=1S/C14H14N.BrH/c1-3-8-14(9-4-1)10-7-13-15-11-5-2-6-12-15;/h1-12H,13H2;1H/q+1;/p-1

InChI Key

YMVGASQBHJXSAC-UHFFFAOYSA-M

Canonical SMILES

C1=CC=C(C=C1)C=CC[N+]2=CC=CC=C2.[Br-]

Origin of Product

United States

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